5-Chloro-2-(trifluoromethoxy)benzonitrile
Overview
Description
5-Chloro-2-(trifluoromethoxy)benzonitrile is an organic compound with the molecular formula C8H3ClF3NO. It is characterized by the presence of a chloro group, a trifluoromethoxy group, and a nitrile group attached to a benzene ring. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
Scientific Research Applications
5-Chloro-2-(trifluoromethoxy)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Medicine: It may serve as a precursor in the development of pharmaceutical agents.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(trifluoromethoxy)benzonitrile can be achieved through several methods. One common method involves the Sandmeyer reaction, where 2-chloro-5-trifluoromethylaniline is reacted with copper cyanide or sodium cyanide . This reaction typically requires controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Sandmeyer reactions or other optimized synthetic routes that ensure high yield and purity. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(trifluoromethoxy)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions often require the presence of a base and may be conducted under reflux conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives of the original compound.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(trifluoromethoxy)benzonitrile depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. For example, the nitrile group can form interactions with enzymes or receptors, influencing biological pathways. The trifluoromethoxy group can enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)benzonitrile: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
5-Chloro-2-(trifluoromethyl)benzonitrile: Another similar compound with a trifluoromethyl group.
Uniqueness
5-Chloro-2-(trifluoromethoxy)benzonitrile is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties compared to the trifluoromethyl group. This difference can affect the compound’s reactivity, stability, and interactions with other molecules.
Properties
IUPAC Name |
5-chloro-2-(trifluoromethoxy)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3NO/c9-6-1-2-7(5(3-6)4-13)14-8(10,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBALELAICTYSDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C#N)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101272649 | |
Record name | 5-Chloro-2-(trifluoromethoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101272649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092461-25-0 | |
Record name | 5-Chloro-2-(trifluoromethoxy)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1092461-25-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-2-(trifluoromethoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101272649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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